6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a piperidin-4-yl group attached to the 1H-1,3-benzodiazole core. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the fluorine and methyl groups. The piperidin-4-yl group is then attached through a substitution reaction. The final step involves the conversion of the free base to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom and the piperidin-4-yl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in the replacement of the fluorine or piperidin-4-yl groups with other functional groups .
Scientific Research Applications
6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidin-4-yl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole
- 6-chloro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole
- 6-bromo-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole
Uniqueness
6-fluoro-2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .
Properties
IUPAC Name |
6-fluoro-2-methyl-1-piperidin-4-ylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3.ClH/c1-9-16-12-3-2-10(14)8-13(12)17(9)11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRLFMXGAACKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCNCC3)C=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.